molecular formula C9H20ClN3O3 B1450688 (2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid;hydrochloride CAS No. 90970-40-4

(2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid;hydrochloride

Cat. No.: B1450688
CAS No.: 90970-40-4
M. Wt: 253.73 g/mol
InChI Key: CNIJAAGCRMYQOG-FJXQXJEOSA-N
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Description

H-beta-Alanyl-L-lysine hydrochloride, commonly referred to as (2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid;hydrochloride, is a dipeptide composed of beta-alanine and lysine. This compound is often used in various scientific research applications due to its unique properties and potential benefits in fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-beta-Alanyl-L-lysine hydrochloride typically involves the use of mixed anhydrides and activated esters to obtain the dipeptide at high yield . The process begins with the protection of the amino and carboxyl groups of the amino acids involved. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the peptide bond. After the coupling reaction, the protecting groups are removed under mild conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of H-beta-Alanyl-L-lysine hydrochloride may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high purity and yield. The use of SPPS allows for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

H-beta-Alanyl-L-lysine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the dipeptide, while reduction may result in reduced forms of the compound .

Scientific Research Applications

H-beta-Alanyl-L-lysine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-beta-Alanyl-L-lysine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit cell proliferation by interacting with metal oxide and lysine residues on the cell surface. Additionally, it may exert its effects by modulating the activity of enzymes and proteins involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-beta-Alanyl-L-lysine hydrochloride is unique due to its specific combination of beta-alanine and lysine, which imparts distinct properties and potential benefits. Compared to other similar compounds, it has been shown to have specific applications in reducing odor and sweat, inhibiting kidney damage, and acting as an anticoagulant .

Properties

IUPAC Name

(2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3.ClH/c10-5-2-1-3-7(9(14)15)12-8(13)4-6-11;/h7H,1-6,10-11H2,(H,12,13)(H,14,15);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIJAAGCRMYQOG-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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